molecular formula C17H36N2O6 B12654128 N-(3-Aminopropyl)-N-octyl-D-gluconamide CAS No. 93840-54-1

N-(3-Aminopropyl)-N-octyl-D-gluconamide

Cat. No.: B12654128
CAS No.: 93840-54-1
M. Wt: 364.5 g/mol
InChI Key: ZTFDHJKBHRSPIG-LVQVYYBASA-N
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Description

N-(3-Aminopropyl)-N-octyl-D-gluconamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an aminopropyl group and an octyl chain attached to a gluconamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-octyl-D-gluconamide typically involves the reaction of D-gluconic acid with 3-aminopropylamine and octylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: D-gluconic acid, 3-aminopropylamine, and octylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as methanol or ethanol. The temperature is maintained at around 60-80°C, and the reaction is allowed to proceed for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-octyl-D-gluconamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

N-(3-Aminopropyl)-N-octyl-D-gluconamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can be incorporated into polymers and other macromolecules to impart specific properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties. It may also be used in the development of biosensors and diagnostic tools.

    Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a drug delivery agent or as a component of pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and emulsifiers. It can also be used in the formulation of personal care products and cosmetics.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-octyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-Aminopropyl)-N-octyl-D-gluconamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: This compound has a similar aminopropyl group but differs in the length of the alkyl chain.

    (3-Aminopropyl)triethoxysilane: This compound contains an aminopropyl group attached to a silane moiety, making it useful for surface functionalization and material science applications.

    N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Similar to (3-Aminopropyl)triethoxysilane but with an additional aminoethyl group, enhancing its reactivity and versatility.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct properties and applications.

Properties

CAS No.

93840-54-1

Molecular Formula

C17H36N2O6

Molecular Weight

364.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octylhexanamide

InChI

InChI=1S/C17H36N2O6/c1-2-3-4-5-6-7-10-19(11-8-9-18)17(25)16(24)15(23)14(22)13(21)12-20/h13-16,20-24H,2-12,18H2,1H3/t13-,14-,15+,16-/m1/s1

InChI Key

ZTFDHJKBHRSPIG-LVQVYYBASA-N

Isomeric SMILES

CCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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